molecular formula C8H12O5S2 B14315092 Methanesulfonic acid;4-methylsulfinylphenol CAS No. 114088-63-0

Methanesulfonic acid;4-methylsulfinylphenol

Cat. No.: B14315092
CAS No.: 114088-63-0
M. Wt: 252.3 g/mol
InChI Key: OXLSUGATTIFXTE-UHFFFAOYSA-N
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Description

Methanesulfonic acid;4-methylsulfinylphenol is a compound that combines the properties of methanesulfonic acid and 4-methylsulfinylphenol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH₃SO₃H. It is a colorless liquid that is highly soluble in water and other polar solvents 4-Methylsulfinylphenol, on the other hand, is a phenolic compound with a sulfinyl group attached to the para position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonic acid can be synthesized through several methods. One common method involves the oxidation of dimethyl sulfide using oxygen or chlorine . Another method is the electrochemical sulfonation of methane in the presence of oleum . The reaction conditions typically involve elevated pressures and moderate temperatures to achieve high yields and selectivity.

4-Methylsulfinylphenol can be synthesized by the oxidation of 4-methylthiophenol using oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions usually involve mild temperatures and the use of solvents like methanol or acetic acid.

Industrial Production Methods

Industrial production of methanesulfonic acid often involves the oxidation of dimethyl disulfide with nitric acid, followed by purification steps to obtain high-purity methanesulfonic acid . This method is preferred due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid;4-methylsulfinylphenol can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group in 4-methylsulfinylphenol can be further oxidized to a sulfone group using strong oxidizing agents.

    Reduction: The sulfinyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with alkyl halides to form ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-Methylsulfonylphenol.

    Reduction: 4-Methylthiophenol.

    Substitution: 4-Methylsulfinylphenyl ethers.

Scientific Research Applications

Methanesulfonic acid;4-methylsulfinylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of methanesulfonic acid;4-methylsulfinylphenol involves its ability to donate and accept electrons due to the presence of the sulfinyl and phenolic groups. These functional groups can interact with various molecular targets, including enzymes and receptors, leading to biological effects such as antioxidant and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: A strong acid used in various industrial applications.

    4-Methylthiophenol: A precursor to 4-methylsulfinylphenol, used in organic synthesis.

    4-Methylsulfonylphenol: An oxidized form of 4-methylsulfinylphenol with similar chemical properties.

Uniqueness

Methanesulfonic acid;4-methylsulfinylphenol is unique due to the combination of the strong acidic properties of methanesulfonic acid and the reactive sulfinyl group of 4-methylsulfinylphenol.

Properties

CAS No.

114088-63-0

Molecular Formula

C8H12O5S2

Molecular Weight

252.3 g/mol

IUPAC Name

methanesulfonic acid;4-methylsulfinylphenol

InChI

InChI=1S/C7H8O2S.CH4O3S/c1-10(9)7-4-2-6(8)3-5-7;1-5(2,3)4/h2-5,8H,1H3;1H3,(H,2,3,4)

InChI Key

OXLSUGATTIFXTE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=C(C=C1)O.CS(=O)(=O)O

Origin of Product

United States

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